2,4-Dichloro-6-isobutylpyrimidine
Description
2,4-Dichloro-6-isobutylpyrimidine is a halogenated pyrimidine derivative characterized by chlorine substituents at the 2- and 4-positions and an isobutyl group at the 6-position. Pyrimidine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their versatility as intermediates in synthesizing bioactive molecules.
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,4-dichloro-6-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3 |
InChI Key |
YYOMOASTWOVWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-isobutylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride and phosphorus trichloride in the presence of chlorine . This reaction proceeds without the need for a base and results in the formation of 4,6-dichloropyrimidine, which can then be further modified to introduce the isobutyl group.
Industrial Production Methods
Industrial production of 2,4-Dichloro-6-isobutylpyrimidine follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and hydrochloric acid . The resulting 4,6-dihydroxypyrimidine is then chlorinated using dichloroethane and thionyl chloride to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-isobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, such as phenyllithium, which can selectively substitute the chlorine atoms.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield amino-pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2,4-Dichloro-6-isobutylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-isobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,4-Dichloro-6-isobutylpyrimidine with key analogs, highlighting substituent variations and their implications:
Substituent Effects on Reactivity and Bioactivity
- Chlorine Position : Compounds with Cl at 2,4-positions (e.g., 2,4-Dichloro-6-phenylpyrimidine) exhibit electron-deficient rings, favoring nucleophilic substitution at these positions. In contrast, 6-Chloro-4-hydroxypyrimidine (Cl at 6) shows reduced electrophilicity at the 2- and 4-positions due to the electron-donating hydroxyl group .
- Phenyl: Enhances planar stacking interactions in protein binding pockets, critical for kinase inhibitors . Isopropyl: Less bulky than isobutyl, offering intermediate lipophilicity (logP ~2.8–3.2), as seen in 4-Chloro-6-isopropylpyrimidin-2-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
